molecular formula C7H12ClN3O2 B554866 (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride CAS No. 17451-62-6

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride

Cat. No.: B554866
CAS No.: 17451-62-6
M. Wt: 205.64 g/mol
InChI Key: QQCAMJPAJDEDCG-RGMNGODLSA-N
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Description

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride ( 17451-62-6) is a chiral amino acid derivative of high interest in medicinal chemistry and biochemical research. With a molecular formula of C7H12ClN3O2 and a molecular weight of 205.65 g/mol, this compound is supplied as a solid and should be stored under an inert atmosphere at 2-8°C to maintain stability . Also known as methyl-L-histidine hydrochloride, this molecule features an imidazole side chain, a key functional group found in biological systems, which contributes to its potential for interacting with enzymes and receptors . The compound is for research applications and is not intended for diagnostic or therapeutic use. Researchers should handle this material with appropriate precautions. The reported hazard statements include H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), and H335 (May cause respiratory irritation) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors and, if in eyes, rinsing cautiously with water for several minutes and removing contact lenses if present and easy to do .

Properties

IUPAC Name

(2S)-3-(1H-imidazol-5-yl)-2-(methylamino)propanoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H11N3O2.ClH/c1-8-6(7(11)12)2-5-3-9-4-10-5;/h3-4,6,8H,2H2,1H3,(H,9,10)(H,11,12);1H/t6-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QQCAMJPAJDEDCG-RGMNGODLSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CNC(CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN[C@@H](CC1=CN=CN1)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H12ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90595112
Record name N-Methyl-L-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

205.64 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17451-62-6
Record name L-Histidine, N-methyl-, hydrochloride (1:1)
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17451-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name N-Methyl-L-histidine--hydrogen chloride (1/1)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90595112
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Multi-Step Synthesis via Methyl Ester Intermediate

A patented method (CN108997187A) outlines a four-step synthesis starting from L-histidine methyl ester dihydrochloride. The process involves:

  • Protection of the α-amino group : Reaction with tert-butyloxycarbonyl (Boc) anhydride in acetonitrile and triethylamine at 20–30°C for 4 hours, achieving 92% yield.

  • Methylation : Introduction of the methylamino group using methyl iodide under basic conditions (pH 10–12) at 0–5°C for 12 hours.

  • Deprotection : Acidic hydrolysis with hydrochloric acid (6 M) at 80°C for 6 hours to remove the Boc group.

  • Crystallization : Isolation of the hydrochloride salt via ethanol-water recrystallization, yielding 85% pure product.

Key parameters influencing yield and purity include:

  • Temperature control : Methylation below 5°C minimizes side reactions.

  • Solvent selection : Acetonitrile enhances reaction homogeneity during protection.

Industrial Production Using Flow Microreactor Systems

Flow microreactor technology offers advantages over batch processes, particularly for large-scale synthesis. A representative protocol involves:

  • Continuous imidazole ring formation : Mixing aryl amidines and ketones at 120°C with a residence time of 2 minutes.

  • In-line purification : Integration with reverse-phase chromatography reduces impurities to <0.5%.

Table 1: Comparison of Batch vs. Flow Reactor Performance

ParameterBatch ProcessFlow Reactor
Reaction Time12 hours2 minutes
Yield68%89%
Purity92%99.2%
ScalabilityLimitedHigh

Flow systems enable precise stoichiometric control, critical for maintaining the (S)-configuration during methylation.

Chiral Resolution Techniques

Diastereomeric Salt Formation

The (S)-enantiomer is resolved using (-)-dibenzoyl-L-tartaric acid in ethanol-water (3:1 v/v) at -20°C. This method achieves 97% enantiomeric excess (ee) with a 72% recovery rate.

Enzymatic Kinetic Resolution

Lipase B from Candida antarctica selectively acetylates the (R)-isomer in toluene at 40°C, leaving the (S)-enantiomer unreacted. After 24 hours, 95% ee is obtained with a substrate conversion of 48%.

Table 2: Chiral Resolution Efficiency

Methodee (%)Yield (%)
Diastereomeric Salt9772
Enzymatic Resolution9548

Purification and Analytical Validation

Recrystallization Optimization

Ethanol-water (4:1 v/v) at 4°C produces crystals with 99.5% chemical purity. Additives like activated charcoal (1% w/w) reduce colored impurities by 90%.

Chromatographic Methods

Reverse-phase HPLC (C18 column, 0.1% TFA in H2O/MeCN gradient) resolves the target compound from des-methyl analogs (LOD: 0.05%).

Comparative Analysis of Preparation Methods

Table 3: Method Efficacy and Limitations

MethodAdvantagesLimitations
Multi-Step SynthesisHigh purity (99%)Lengthy (24+ hours)
Flow ReactorScalable, fastHigh initial equipment cost
Enzymatic ResolutionMild conditionsSub-optimal yield

Chemical Reactions Analysis

Reactivity and Functional Group Transformations

The compound exhibits reactivity typical of imidazole rings and amino acid side chains :

Functional Group Reactivity Examples
Imidazole (N-H)Nucleophilic substitution, coordination with metalsForms complexes with CoA derivatives in enzymatic assays
Methylamino groupAlkylation, Schiff base formationReacts with carbonyl compounds under basic conditions
Carboxylic acidEsterification, peptide couplingUsed in synthesizing zoledronic acid intermediates

Notable Reaction :

  • Esterification : Reacts with methyl propiolate to form acrylate esters (E:Z ratio optimized to 7.4:1 using DABCO at −20 °C) .

Catalytic and Enzymatic Interactions

The compound participates in stereospecific enzymatic reactions , particularly with enoyl-CoA hydratase , which hydrates α,β-unsaturated acyl-CoA thioesters. The (E)-isomer is preferentially hydrated, indicating its role in studying enzyme mechanism stereochemistry .

Biological Activity :

  • Acts as a metabolite in histidine degradation pathways .
  • Demonstrates potential as a chiral building block in peptide synthesis (e.g., methylhistidine derivatives) .

Stability and Degradation

Thermal Stability :

  • Degrades above 110°C, forming imidazole and propanoic acid derivatives .
    Hydrolytic Sensitivity :
  • The hydrochloride salt enhances stability in polar solvents but decomposes in aqueous acidic media (pH < 2) .

Key Data Tables

Table 1: Optimized Synthesis Conditions

ParameterConditionOutcome (Yield/Selectivity)Source
BaseDABCO (vs. Et₃N)E:Z ratio ↑ to 7.4:1
Temperature−20 °C (vs. RT)Reduced byproducts
SolventDichloromethaneImproved regioselectivity

Table 2: Physicochemical Properties

PropertyValueMethod/Source
Molecular Weight205.64 g/molPubChem CID 352019
Purity (HPLC)>98%Ambeed Inc.
Melting Point111–113°CSigma-Aldrich

Scientific Research Applications

Chemical Properties and Structure

  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 189.64 g/mol
  • CAS Number : 17451-62-6

The structure of this compound features a methylamino group attached to a propanoic acid backbone, with an imidazole ring that contributes to its biological activity.

Antimicrobial Activity

Recent studies have indicated that compounds similar to (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride exhibit significant antimicrobial properties. Specifically, they have been tested against various bacteria and fungi, showing potential as novel antimicrobial agents:

  • Minimum Inhibitory Concentration (MIC) values for related compounds suggest strong antibacterial activity, particularly against multidrug-resistant strains. For instance, compounds with MIC values below 1 µg/mL demonstrate effectiveness against pathogens such as Staphylococcus aureus and Escherichia coli .
CompoundTarget PathogenMIC (µg/mL)
Compound AS. aureus< 1
Compound BE. coli< 125
Compound CPseudomonas aeruginosa150

Neurological Research

The compound has been investigated for its role in neurological studies, particularly in relation to neurotransmitter modulation. It acts as a substrate or inhibitor for certain receptors involved in neurotransmission, making it a candidate for studying conditions like depression and anxiety.

Cancer Research

There is emerging evidence that this compound may influence cancer cell proliferation and apoptosis pathways. Studies have shown that it can interact with specific proteins involved in tumor growth regulation .

Case Study 1: Antimicrobial Efficacy

A study published in the journal "Medicinal Chemistry" evaluated the antimicrobial efficacy of various imidazole derivatives, including methylhistidine hydrochloride. The results indicated that these compounds could inhibit the growth of resistant bacterial strains, highlighting their potential use in developing new antibiotics .

Case Study 2: Neurotransmitter Interaction

Research conducted by Smith et al. (2024) explored the effects of this compound on serotonin receptors in neuronal cultures. The findings suggested that this compound could enhance serotonin signaling, providing insights into its potential therapeutic use for mood disorders .

Mechanism of Action

The mechanism of action of (S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The imidazole ring can bind to metal ions or active sites of enzymes, modulating their activity. The methylamino group and propanoic acid moiety contribute to the compound’s overall binding affinity and specificity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Derivatives

Key structural analogs are compared below based on substituents, molecular properties, and applications:

Compound Name Molecular Formula Molecular Weight (g/mol) CAS Number Key Substituents Applications/Source
(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride C₇H₁₂ClN₃O₂ 205.65 17451-62-6 Imidazol-4-yl, methylamino Research reagent (CymitQuimica, BLD Pharm)
L-Histidine monohydrochloride monohydrate C₆H₁₀ClN₃O₂·H₂O 209.63 5934-29-2 Imidazol-5-yl, amino Pharmaceutical excipient, dietary supplements
(S)-2-(4-Chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride C₁₂H₁₇Cl₂NO₂ 278.17 1449131-17-2 Chlorophenyl, isopropylamino Kinase inhibition studies
1-[[1-[[N-(2-Chlorotrityl)]-1H-tetrazol-5-yl]phenyl-2-yl]methyl]imidazole-4-propanoic acid C₃₃H₂₇N₆O₂ 575.62 N/A Tetrazole, chlorotrityl Solid-phase synthesis intermediates

Functional and Pharmacological Differences

Imidazole Ring Substitution
  • This positional isomerism may affect binding to histidine-recognizing enzymes or receptors .
Hydrochloride Salt vs. Free Base
  • Hydrochloride salts, as seen in the target compound and L-histidine derivative, improve aqueous solubility compared to free bases. However, L-histidine’s monohydrate form further enhances stability for pharmaceutical use .
Aromatic and Alkyl Substituents
  • The chlorophenyl group in (S)-2-(4-chlorophenyl)-3-(isopropylamino)propanoic acid hydrochloride introduces steric bulk and electron-withdrawing effects, favoring interactions with hydrophobic enzyme pockets (e.g., kinase targets) .
  • The chlorotrityl-protected tetrazole in the compound from is tailored for peptide synthesis, highlighting divergent synthetic applications .

Research Implications and Limitations

  • Pharmacological Data: While L-histidine derivatives have well-documented safety profiles , the target compound’s methylamino substitution lacks extensive in vivo data, necessitating further ADMET studies.
  • Structural Flexibility : The absence of a trityl or chlorotrityl group (cf. and ) simplifies the target compound’s handling but limits its utility in specialized synthetic protocols .

Biological Activity

(S)-3-(1H-Imidazol-4-yl)-2-(methylamino)propanoic acid hydrochloride, commonly referred to as methylhistidine hydrochloride, is a compound with significant potential in various biological applications. Its structure includes an imidazole ring, which is known for its role in biological systems, particularly in enzyme catalysis and as a building block for histidine. This article reviews the biological activity of this compound, focusing on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

  • CAS Number : 17451-62-6
  • Molecular Formula : C7H12ClN3O2
  • Molecular Weight : 205.64 g/mol
  • Purity : Typically ≥ 97% .

Biological Activity

The biological activity of this compound primarily revolves around its potential as an antimicrobial agent and its influence on metabolic processes.

Antimicrobial Activity

Recent studies have highlighted the compound's antibacterial and antifungal properties. It has been tested against various pathogens with promising results:

Pathogen Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus0.0039 - 0.025 mg/mL
Escherichia coli0.0039 - 0.025 mg/mL
Candida albicansMIC values ranging from 16.69 to 78.23 µM
Fusarium oxysporumMIC values ranging from 56.74 to 222.31 µM

These findings suggest that this compound exhibits broad-spectrum antimicrobial activity, making it a candidate for further development as an antimicrobial agent .

The mechanism by which this compound exerts its antimicrobial effects appears to involve interference with bacterial cell wall synthesis and disruption of cellular metabolism. The imidazole moiety is particularly relevant as it can interact with metal ions in enzymes, potentially inhibiting their activity .

Case Studies

Several case studies have explored the efficacy of this compound in different biological contexts:

  • Ehrlich’s Ascites Carcinoma Model :
    • In a study evaluating the cytotoxic effects of various compounds, this compound was shown to inhibit tumor growth in a dose-dependent manner, suggesting its potential as an anticancer agent .
  • Antifungal Activity :
    • A comparative analysis of various alkaloids indicated that this compound exhibited significant antifungal activity against strains resistant to conventional treatments, reinforcing its therapeutic potential .

Pharmacological Applications

Given its biological activities, this compound may find applications in:

  • Antimicrobial Therapy : As a treatment option for infections caused by resistant bacterial and fungal strains.
  • Cancer Treatment : Potential development as a chemotherapeutic agent due to its cytotoxic properties against cancer cell lines.

Q & A

Q. Basic Research Focus

  • Storage conditions : Store at -20°C under inert gas (argon/nitrogen) to minimize oxidation .
  • Lyophilization : Freeze-dry the compound to reduce hydrolytic degradation.
  • Additives : Include antioxidants (e.g., ascorbic acid at 0.1% w/v) in aqueous solutions .

Q. Advanced Research Focus

  • Backbone modification : The methylamino group mimics natural amino acids (e.g., histidine) in receptor-binding motifs.
  • Hydrogen-bonding motifs : The imidazole ring serves as a pH-sensitive switch in drug delivery systems.
  • Case study : Derivatives of histidine-related structures are used in ACE inhibitors and histamine receptor ligands, suggesting potential for kinase inhibitor design .

Q. Basic Research Focus

  • HPLC-DAD/MS : Use C18 columns (5 µm, 150 mm) with 0.1% TFA in water/acetonitrile gradients to separate impurities.
  • Limit of detection (LOD) : ≤0.1% for related substances (e.g., des-methyl analogs).
  • ICP-MS : Detect heavy metal residues (e.g., Pd from catalytic steps) at ppb levels .

How does stereochemistry influence the compound’s interaction with biological targets?

Q. Advanced Research Focus

  • Docking studies : The (S)-configuration aligns the methylamino group for optimal hydrogen bonding with enzymes (e.g., histidine decarboxylase).
  • Enantiomer comparison : Test (R)-isomers in parallel to confirm activity loss due to steric clashes.
  • In vivo models : Use knockout mice to validate target engagement specificity .

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